REACTION_CXSMILES
|
CON(C)[C:4]([CH:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH3:7])=[O:5].[C:17]1([Mg]Br)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1COCC1>[O:5]=[C:4]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[CH3:7]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C(C)NC(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction stirred for 1.0 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
The reaction stirred for an additional 1.0 h at rt
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
and was again cooled to 0° C. via an ice bath
|
Type
|
CUSTOM
|
Details
|
Next, the reaction was quenched by addition of 1.0 M HCl (60 mL)
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a separatory funnel with additional 1.0 M HCl (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×75 mL)
|
Type
|
WASH
|
Details
|
washed with sat. NaCl (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 3.1 g of crude material
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (15% EtOAc/Hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(C)NC(OC(C)(C)C)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CON(C)[C:4]([CH:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH3:7])=[O:5].[C:17]1([Mg]Br)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1COCC1>[O:5]=[C:4]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[CH3:7]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C(C)NC(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction stirred for 1.0 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
The reaction stirred for an additional 1.0 h at rt
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
and was again cooled to 0° C. via an ice bath
|
Type
|
CUSTOM
|
Details
|
Next, the reaction was quenched by addition of 1.0 M HCl (60 mL)
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a separatory funnel with additional 1.0 M HCl (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×75 mL)
|
Type
|
WASH
|
Details
|
washed with sat. NaCl (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 3.1 g of crude material
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (15% EtOAc/Hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(C)NC(OC(C)(C)C)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |